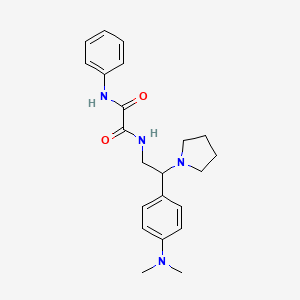

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-25(2)19-12-10-17(11-13-19)20(26-14-6-7-15-26)16-23-21(27)22(28)24-18-8-4-3-5-9-18/h3-5,8-13,20H,6-7,14-16H2,1-2H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUGNHSCOBDHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of analgesics and anti-inflammatory agents. This article provides a detailed examination of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

- Molecular Formula : C24H32N4O2

- Molecular Weight : 408.546 g/mol

- CAS Number : 899729-27-2

The compound features several pharmacologically relevant functional groups, including a dimethylamino group and a pyrrolidine ring, which contribute to its biological properties.

Biological Activity

Preliminary studies have indicated that this compound exhibits significant biological activities:

- Analgesic Properties : Research suggests that this compound may possess pain-relieving effects, making it a candidate for further development in pain management therapies.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is critical for treating various inflammatory diseases.

- Mechanism of Action : Investigations into the mechanisms of action are ongoing, focusing on how the compound interacts with biological targets such as receptors and enzymes involved in pain and inflammation pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:

- Step 1 : Formation of the pyrrolidine ring.

- Step 2 : Introduction of the dimethylamino group.

- Step 3 : Coupling with the phenyloxalamide moiety.

Each step requires careful optimization to ensure high yield and purity of the final product.

Study 1: Analgesic Activity Assessment

A recent study evaluated the analgesic effects of the compound using animal models. The results indicated a significant reduction in pain responses compared to control groups, suggesting its potential utility in clinical settings for pain relief.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this oxalamide derivative. The study demonstrated that treatment with the compound led to decreased levels of pro-inflammatory cytokines in vitro, indicating its possible application in managing inflammatory conditions.

Research Findings

| Study Type | Findings |

|---|---|

| Analgesic Activity | Significant pain reduction observed in animal models. |

| Anti-inflammatory Effects | Decreased pro-inflammatory cytokines in vitro. |

| Mechanistic Studies | Ongoing investigations into receptor interactions and enzyme inhibition. |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations

Substituent Diversity: The target compound uniquely combines a pyrrolidine ring and dimethylamino-substituted phenyl group, which may enhance binding to amine-sensitive targets (e.g., GPCRs). ’s compound incorporates an indole moiety, which could improve blood-brain barrier permeability compared to the target’s dimethylamino group .

Molecular Weight Trends: The target compound (415.5 Da) falls within the typical range for CNS-active drugs (300–500 Da).

Functional Group Implications: Electron-donating groups (e.g., dimethylamino in the target, methoxy in and ) may increase solubility and metabolic stability. Electron-withdrawing groups (e.g., nitro in ) could enhance reactivity but reduce stability .

Research Findings and Limitations

- Pharmacological Data Gap: None of the evidence provides direct bioactivity or toxicity data for the target compound or its analogs. Predictions are based on structural analogs (e.g., piperazine- and indole-containing oxalamides in and ) .

- Physical Property Limitations : Critical parameters (e.g., solubility, logP) are unavailable for most compounds, hindering comparative pharmacokinetic analysis.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for identifying and quantifying impurities in N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is preferred for impurity profiling. Process-related impurities, such as oxidized byproducts or unreacted intermediates (e.g., dimethylamino derivatives or pyrrolidine-containing precursors), can be resolved using reversed-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) . Gas chromatography (GC) with flame ionization detection may supplement analysis for volatile byproducts. Ensure calibration with certified reference standards for quantification.

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

- Methodological Answer : Key steps include:

- Controlled reaction conditions : Use anhydrous solvents (e.g., tetrahydrofuran) under nitrogen to prevent hydrolysis of the oxalamide moiety.

- Protecting groups : Temporarily protect the dimethylamino and pyrrolidine groups during coupling reactions to avoid unintended nucleophilic substitutions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to isolate the target compound with >95% purity .

Q. What spectroscopic methods are critical for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the dimethylamino group (δ ~2.2–2.5 ppm for N(CH3)2), pyrrolidine protons (δ ~1.5–3.0 ppm), and oxalamide carbonyls (δ ~165–170 ppm) .

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and secondary amine N-H bends (~3300 cm⁻¹) .

- High-resolution MS : Validate molecular weight (e.g., ESI+ mode for [M+H]+ ion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from stereochemical or tautomeric ambiguities?

- Methodological Answer :

- Advanced NMR techniques : Use 2D NMR (COSY, NOESY) to clarify spatial proximity of protons, particularly around the pyrrolidine and dimethylamino groups .

- Computational modeling : Density functional theory (DFT) calculations can predict stable tautomers or stereoisomers and compare theoretical vs. experimental NMR/IR data .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation from DMSO/water) .

Q. What experimental designs are suitable for assessing the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via HPLC-MS to identify vulnerable functional groups (e.g., oxalamide hydrolysis) .

- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition above 200°C) for storage recommendations .

Q. How can researchers address low aqueous solubility in formulation studies?

- Methodological Answer :

- Co-solvent systems : Use PEG 400 or cyclodextrins to enhance solubility for in vivo studies .

- Salt formation : React the oxalamide with hydrochloric acid to form a water-soluble hydrochloride salt (validate via pH-solubility profiling) .

- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles to improve bioavailability .

Q. What strategies mitigate toxicity risks during in vitro and in vivo testing?

- Methodological Answer :

- In silico toxicity prediction : Use tools like ProTox-II to assess potential hepatotoxicity or mutagenicity linked to the dimethylamino or pyrrolidine moieties .

- Dose escalation studies : Start with low concentrations (e.g., 1–10 µM in cell assays) and monitor for oxidative stress markers (e.g., glutathione depletion) .

- Metabolic profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., N-oxide derivatives) that may require structural modification .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different cell lines?

- Methodological Answer :

- Cell line validation : Ensure consistency in passage number, culture conditions, and receptor expression profiles (e.g., differences in dimethylamino group uptake due to varying P-glycoprotein levels) .

- Control experiments : Compare with structurally similar analogs (e.g., N1,N2-dipyridinyl oxalamide derivatives) to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.